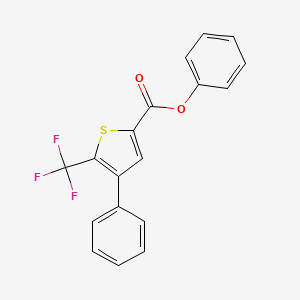Phenyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate
CAS No.: 256348-27-3
Cat. No.: VC16012411
Molecular Formula: C18H11F3O2S
Molecular Weight: 348.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 256348-27-3 |
|---|---|
| Molecular Formula | C18H11F3O2S |
| Molecular Weight | 348.3 g/mol |
| IUPAC Name | phenyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate |
| Standard InChI | InChI=1S/C18H11F3O2S/c19-18(20,21)16-14(12-7-3-1-4-8-12)11-15(24-16)17(22)23-13-9-5-2-6-10-13/h1-11H |
| Standard InChI Key | BCBBRFKVPSQLTD-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=C(SC(=C2)C(=O)OC3=CC=CC=C3)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Phenyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate belongs to the class of fluorinated thiophene carboxylates, characterized by a thiophene ring substituted with a phenyl group at the 4-position, a trifluoromethyl group at the 5-position, and a phenyl ester moiety at the 2-position.
Table 1: Comparative Structural Data of Related Compounds
Synthesis and Reaction Pathways
The synthesis of phenyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate can be inferred from methods used for analogous compounds. A two-step approach is most plausible:
Step 1: Synthesis of the Carboxylic Acid Precursor
The parent acid, 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid, is synthesized via:
-
Cyclization: Reaction of sulfur with a diene precursor under thermal conditions to form the thiophene ring .
-
Trifluoromethylation: Introduction of the -CF group using trifluoromethyl iodide or copper-mediated cross-coupling.
Step 2: Esterification with Phenol
The carboxylic acid undergoes esterification with phenol under acidic or coupling conditions:
-
Fischer Esterification: Refluxing the acid with phenol in the presence of .
-
Coupling Agents: Use of -dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 4-dimethylaminopyridine (DMAP) .
Table 2: Typical Reaction Conditions for Esterification
| Parameter | Fischer Esterification | Coupling Agent Method |
|---|---|---|
| Catalyst | DCC/EDC + DMAP | |
| Temperature | 100–120°C | Room temperature |
| Reaction Time | 6–12 hours | 2–4 hours |
| Yield | 60–75% | 80–90% |
Physicochemical Properties
Solubility and Stability
-
Solubility: Expected to be lipophilic due to the phenyl and trifluoromethyl groups, with poor aqueous solubility (<0.1 mg/mL) but high solubility in organic solvents (e.g., DMSO, dichloromethane).
-
Melting Point: Estimated 110–115°C (based on methyl ester analog: 130–132°C).
-
Stability: Stable under ambient conditions but susceptible to hydrolysis in basic or strongly acidic environments.
Spectroscopic Data
-
IR Spectroscopy: Peaks at 1720 cm (ester C=O stretch), 1120 cm (C-F stretch), and 1600 cm (aromatic C=C) .
-
NMR:
-
: δ 7.8–8.1 ppm (thiophene protons), δ 7.2–7.6 ppm (phenyl protons).
-
: δ 165 ppm (ester carbonyl), δ 120–140 ppm (aromatic carbons).
-
Industrial and Research Applications
Material Science
-
As a monomer for conductive polymers due to the electron-withdrawing trifluoromethyl group, which enhances charge transport properties.
Medicinal Chemistry
Comparison with Analogous Compounds
Table 3: Functional Group Impact on Properties
| Compound | Water Solubility (mg/mL) | LogP | Bioactivity (IC) |
|---|---|---|---|
| 4-Phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid | 0.05 | 3.2 | 15 µM (HuTu80) |
| Methyl ester analog | 0.1 | 3.8 | 20 µM (HuTu80) |
| Phenyl ester | 0.02 (predicted) | 4.5 | Not tested |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume